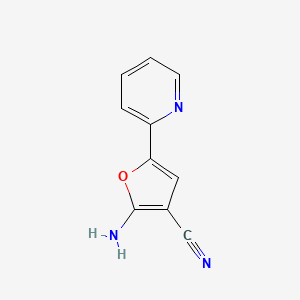![molecular formula C28H18O4 B14170784 Benzo[rst]pentaphene-5,8-diyl diacetate CAS No. 3509-60-2](/img/structure/B14170784.png)
Benzo[rst]pentaphene-5,8-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[rst]pentaphene-5,8-diyl diacetate typically involves the acetylation of benzo[rst]pentaphene. One common method includes the reaction of benzo[rst]pentaphene with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete acetylation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[rst]pentaphene-5,8-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzo[rst]pentaphene-5,8-dione.
Reduction: Reduction reactions can convert the diacetate groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Benzo[rst]pentaphene-5,8-dione.
Reduction: Benzo[rst]pentaphene-5,8-diol.
Substitution: Various substituted benzo[rst]pentaphene derivatives.
Aplicaciones Científicas De Investigación
Benzo[rst]pentaphene-5,8-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons and nanographenes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials with unique electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of Benzo[rst]pentaphene-5,8-diyl diacetate involves its interaction with molecular targets through various pathways:
Comparación Con Compuestos Similares
Benzo[rst]pentaphene-5,8-diyl diacetate can be compared with other similar compounds such as:
Benzo[rst]pentaphene: The parent compound without acetylation.
Benzo[rst]pentaphene-5,8-dione: The oxidized form of the compound.
5,5’-Bibenzo[rst]pentaphene: A dimeric form with unique photophysical properties.
This compound stands out due to its specific acetylation, which imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
3509-60-2 |
|---|---|
Fórmula molecular |
C28H18O4 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
(13-acetyloxy-8-hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaenyl) acetate |
InChI |
InChI=1S/C28H18O4/c1-15(29)31-27-21-9-5-3-7-17(21)19-11-12-20-18-8-4-6-10-22(18)28(32-16(2)30)24-14-13-23(27)25(19)26(20)24/h3-14H,1-2H3 |
Clave InChI |
WMQAIOGPASQFBI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C6=CC=CC=C61)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)

![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)

![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)

![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)

